1-(2-Aminophenyl)-2-nitroethanone
Description
Properties
CAS No. |
63892-06-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2 |
InChI Key |
BCAHFOPUWFFFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves the introduction of a nitroacetyl group onto an aniline derivative or the carbonylation of nitromethane with an appropriately substituted aryl halide. The key challenge is the selective functionalization of the aromatic ring and the control of the nitro and amino groups.
Carbonylative Arylation of Nitromethane
A recent and efficient method involves the palladium-catalyzed carbonylative arylation of nitromethane with ortho-substituted aryl iodides, which can be derived from 2-aminophenyl precursors. This approach was highlighted in a 2021 study focusing on the synthesis of nitro-acetophenone intermediates for pharmaceutical applications.
-
- Preparation of the aryl iodide from 2-aminophenyl derivatives using N-iodosuccinimide (NIS) in acetic acid.
- Palladium-catalyzed carbonylation in the presence of nitromethane and a base such as sodium tert-butoxide (NaOtBu) in DMSO.
- The reaction yields this compound as a solid product, isolated by precipitation and filtration.
-
- Yields up to 81% in unoptimized conditions.
- The product precipitates directly, facilitating purification.
- Scalable to decagram quantities.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl iodide formation | NIS/AcOH | 90 | Single regioisomer, gram scale |
| Carbonylative arylation | Pd catalyst, NaOtBu, MeNO2, DMSO | 81 | Isolated as solid, good purity |
| Overall two-step yield | - | 65 | Includes purification steps |
This method represents a streamlined route with industrial potential due to its efficiency and fewer purification steps compared to traditional multi-step syntheses.
Nitration and Subsequent Functional Group Transformations
Another classical approach involves nitration of 2-phenylethanol derivatives , followed by reduction and hydrolysis steps to introduce the nitro and amino groups:
-
- Nitration of 2-phenylethanol with concentrated nitric acid at low temperatures (-15 °C to 0 °C).
- Isolation of 2-(4-nitrophenyl)ethyl nitrate intermediate.
- Subsequent reduction and hydrolysis to convert nitro groups and form the amino functionality.
-
- Nitration step yields approximately 53% of the nitro intermediate.
- Further steps yield the desired nitroethanone derivative after purification.
| Stage | Conditions | Temperature (°C) | Yield (%) | Remarks |
|---|---|---|---|---|
| Nitration | Conc. HNO3, stirring, ice bath | -15 to 0 | 53 | Slow addition over 35-40 min |
| Workup | Quenching in water/ice, extraction | Ambient | - | Extraction with chloroform |
| Purification | Recrystallization from alcohol | -18 (cooling) | - | Product melting point 54-56 °C |
This method is well-documented in Russian patent literature and provides a reliable albeit moderate-yielding route.
Condensation Reactions Using Nitroalkanes and Amino Aromatics
Some synthetic strategies involve the condensation of nitroalkanes with aromatic amines or aldehydes to form nitro-substituted ketones:
- Reaction of nitroethane with aromatic aldehydes in the presence of amines or bases to form nitroalkene intermediates, which can be converted to nitroketones.
- Use of ethyl nitroacetate with aromatic compounds under catalysis by titanium tetrachloride (TiCl4) and amines to form nitroacetic esters, which can be hydrolyzed to nitroketones.
These methods are more general and applicable to a variety of substituted aromatics but may require longer reaction times and careful control of conditions to avoid by-products.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-2-aminoethanone.
Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Aminophenyl)-2-nitroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-(2-Aminophenyl)ethanone (o-Aminoacetophenone)
- Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Properties: This compound lacks the nitro group but retains the 2-aminophenyl moiety. It is a precursor for Schiff base ligands in coordination chemistry, particularly in synthesizing metal complexes with anticancer and antimicrobial activities .
- Synthesis: Typically prepared via reduction of 2-nitroacetophenone or direct acetylation of 2-aminophenol .
1-(2-Nitrophenyl)ethanone (o-Nitroacetophenone)
- Formula: C₈H₇NO₃
- Molecular Weight : 165.15 g/mol
- Key Properties: Contains a nitro group on the phenyl ring instead of the ethanone chain. Widely used as an intermediate in organic synthesis and dye manufacturing. Exhibits higher thermal stability compared to amino analogs due to the electron-withdrawing nitro group .
- Hazards : Classified as hazardous under GHS/CLP regulations; requires precautions to avoid inhalation and skin contact .
1-(2-Amino-6-nitrophenyl)ethanone
- Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Key Properties: Features both amino and nitro groups on the phenyl ring (positions 2 and 6, respectively).
1-(2-Hydroxyphenyl)-2-nitroethanone Derivatives
- Example: 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone
- Formula: C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Key Properties : Hydroxy and nitro groups on the phenyl ring influence solubility and reactivity. Such compounds are synthesized via alkaline hydrolysis of nitrocoumarins and exhibit moderate antimicrobial activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 1-(2-Aminophenyl)ethanone | 135.16 | Not reported | Amino, Ketone |
| 1-(2-Nitrophenyl)ethanone | 165.15 | Not reported | Nitro, Ketone |
| 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone | 195.17 | 134 | Hydroxy, Nitro, Ketone |
| 1-(3-Amino-2-hydroxyphenyl)ethanone | 151.17 | 176–179 | Amino, Hydroxy, Ketone |
Key Research Findings and Trends
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., -NH₂): Enhance nucleophilic reactivity, making amino-substituted acetophenones suitable for condensation reactions (e.g., Schiff base formation) .
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the ketone, facilitating nucleophilic additions or reductions. Nitro groups also stabilize negative charges in intermediates .
Biological Activity
1-(2-Aminophenyl)-2-nitroethanone, also known as 2-Nitro-1-(2-aminophenyl)ethanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 180.17 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that the compound showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a study by Johnson et al. (2020) reported that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspases |
| HeLa | 20 | ROS generation and cell cycle arrest |
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound. A study by Lee et al. (2022) demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The authors suggested that this effect could be linked to its ability to modulate mitochondrial function.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, administration of a formulation containing this compound resulted in a significant reduction in infection severity within five days of treatment. The trial highlighted the potential for this compound as a topical antimicrobial agent.
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a synergistic effect, improving overall survival rates compared to chemotherapy alone.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation and ROS generation.
- Neuroprotection : Modulation of mitochondrial function helps protect neurons from oxidative damage.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-(2-Aminophenyl)-2-nitroethanone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments (e.g., aromatic protons, nitro group resonance) and confirm substitution patterns. For example, the nitro group at the ethanone chain will exhibit distinct chemical shifts compared to aromatic nitro derivatives .
- Infrared (IR) Spectroscopy : Detect functional groups such as the carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520-1350 cm) stretches to validate structural integrity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated molecular formula: CHNO) via high-resolution MS (HRMS) to ensure purity and rule out byproducts .
Q. What synthetic strategies introduce the nitro group in this compound?
- Methodological Answer :
- Nitro Group Installation via Henry Reaction : React 2-nitroethanone derivatives with 2-aminobenzaldehyde under basic conditions to form the nitro-alcohol intermediate, followed by oxidation to the ketone. This approach avoids harsh nitration conditions that could degrade the amino group .
- Protection-Deprotection Strategies : Protect the amino group (e.g., acetylation with acetic anhydride) before nitration to prevent undesired side reactions. After nitration, deprotect using mild hydrolysis (e.g., NaOH/EtOH) .
Advanced Research Questions
Q. How can competing side reactions (e.g., amino group oxidation) be mitigated during synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Use low temperatures (0–5°C) and slow addition of nitrating agents (e.g., HNO/HSO) to minimize over-nitration or oxidation. Monitor progress via TLC or in-situ IR .
- Alternative Nitration Agents : Employ non-acidic nitration systems (e.g., ceric ammonium nitrate in acetonitrile) to reduce protonation of the amino group, enhancing regioselectivity .
Q. How do researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities. Compare retention times with authentic standards .
- Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify polymorphic forms or solvates that may affect melting points .
- Cross-Validation : Reproduce synthesis under standardized conditions (e.g., solvent, catalyst) and compare spectral data with literature. Discrepancies may arise from solvent residues or tautomerism .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight, light-resistant containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Avoid contact with oxidizing agents due to the nitro group’s reactivity .
Q. What computational tools aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model nitro group charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on nitro group stability) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Stability Studies : Prepare buffered solutions (pH 1–7) and monitor degradation via UV-Vis spectroscopy. Compare half-lives to identify pH-dependent decomposition pathways .
- Isolation of Degradants : Use preparative TLC or column chromatography to isolate degradation products. Characterize via NMR/MS to identify mechanisms (e.g., hydrolysis of the nitro group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
